Barium fod, dihydrate

Description

Space Group Determination and Unit Cell Parameters

Barium formate dihydrate crystallizes in an orthorhombic crystal system, demonstrating significant structural complexity compared to simple binary formates. The space group determination has been established through comprehensive X-ray diffraction analysis, revealing systematic absences consistent with the orthorhombic symmetry. The unit cell parameters exhibit characteristic dimensions that reflect the incorporation of water molecules within the crystal lattice structure.

The crystallographic investigation of barium formate dihydrate has shown that the compound adopts a three-dimensional framework structure where barium cations are coordinated by both formate anions and water molecules. The space group symmetry allows for multiple crystallographically independent atomic positions, contributing to the structural complexity observed in the diffraction patterns. The lattice parameters demonstrate significant anisotropy, with the three axial lengths showing considerable variation that reflects the preferential orientation of molecular units within the crystal structure.

Detailed analysis of the unit cell parameters reveals that the incorporation of water molecules significantly affects the overall crystal dimensions compared to anhydrous forms. The systematic study of similar alkaline earth metal formate dihydrates has shown that barium formate dihydrate exhibits unique dimensional characteristics. The crystallographic data indicates that the barium ions occupy specific crystallographic sites with defined coordination geometries that influence the overall crystal packing.

The precision of unit cell parameter determination has been enhanced through modern diffractometric techniques, allowing for accurate measurement of lattice constants with standard uncertainties in the order of 0.001 Angstroms. These measurements have confirmed that barium formate dihydrate exhibits orthorhombic symmetry with three distinct axial lengths and all angles equal to 90 degrees, consistent with the orthorhombic crystal class.

Hydrogen Bonding Networks in the Dihydrate Structure

The hydrogen bonding architecture in barium formate dihydrate represents one of the most significant structural features distinguishing it from anhydrous forms. Comprehensive analysis reveals that water molecules participate in extensive hydrogen bonding networks that stabilize the crystal structure and influence its physical properties. These hydrogen bonds involve both water-water interactions and water-formate oxygen interactions, creating a three-dimensional network of intermolecular contacts.

Infrared spectroscopic studies have provided detailed insights into the hydrogen bonding characteristics, revealing specific vibrational frequencies associated with different types of hydrogen bonds within the structure. The water molecules exhibit characteristic stretching frequencies that indicate the presence of both strong and weak hydrogen bonding interactions. The analysis of deuterated samples has further elucidated the hydrogen bonding geometry, providing precise information about donor-acceptor distances and angular arrangements.

The hydrogen bonding network exhibits a hierarchical organization where primary hydrogen bonds between water molecules and formate oxygen atoms create stable structural motifs. Secondary hydrogen bonding interactions between water molecules contribute to the overall framework stability and influence the thermal behavior of the compound. The strength of these hydrogen bonds has been quantified through correlation analysis between infrared frequencies and structural parameters.

Detailed crystallographic analysis has revealed that the hydrogen bonding networks create one-dimensional chains along specific crystallographic directions. These chains are interconnected through weaker hydrogen bonding interactions, resulting in a three-dimensional supramolecular architecture. The water molecules adopt specific orientations that optimize hydrogen bonding interactions while maintaining the overall crystal symmetry.

The temperature dependence of hydrogen bonding interactions has been investigated through variable-temperature crystallographic studies, revealing the dynamic nature of these interactions and their role in phase stability. The hydrogen bonding network demonstrates remarkable resilience to thermal expansion, maintaining structural integrity across a wide temperature range.

Comparative Analysis with Anhydrous Barium Formate

The structural comparison between barium formate dihydrate and anhydrous barium formate reveals fundamental differences in coordination geometry and crystal packing arrangements. Anhydrous barium formate crystallizes with the factor group P2₁2₁2₁, demonstrating a significantly different space group symmetry compared to the dihydrate form. This difference reflects the profound impact of water molecule incorporation on the overall crystal structure.

The coordination environment of barium ions shows marked variations between the hydrated and anhydrous forms. In anhydrous barium formate, barium ions are exclusively coordinated by formate oxygen atoms, resulting in a specific coordination geometry. In contrast, the dihydrate form exhibits mixed coordination where barium ions interact with both formate anions and water molecules, creating a more complex coordination sphere.

Comparative density measurements reveal that the dihydrate form exhibits lower density compared to the anhydrous compound, consistent with the incorporation of water molecules within the crystal lattice. The experimental density of anhydrous barium formate is 3.21 g/cm³, while the dihydrate form shows correspondingly lower values due to the presence of water molecules and associated changes in crystal packing efficiency.

The thermal stability comparison demonstrates that barium formate dihydrate undergoes dehydration at elevated temperatures, converting to the anhydrous form through a controlled phase transition. This transition involves systematic removal of water molecules while maintaining the basic formate framework, although significant structural reorganization occurs during the process.

Solubility studies have shown that both forms exhibit high water solubility, but the dihydrate form demonstrates enhanced dissolution kinetics due to the pre-existing water molecule incorporation. This difference has practical implications for synthetic applications and processing considerations.

Deviations from Early Structural Models: X-ray and Neutron Diffraction Studies

Historical structural models of barium formate compounds have undergone significant revision through advanced diffraction techniques. Early X-ray diffraction studies proposed simplified structural models that did not fully account for the complexity of hydrogen bonding networks and water molecule positioning. Modern neutron diffraction studies have provided crucial information about hydrogen atom positions that were previously inaccessible through conventional X-ray methods.

Nuclear magnetic resonance studies revealed discrepancies between theoretical and experimental second moments, indicating that previously proposed crystal structures contained inaccuracies in atomic coordinates. These findings prompted comprehensive re-examination of structural models using advanced crystallographic techniques. The subsequent X-ray and infrared studies confirmed that the factor group assignments were correct, but atomic positional parameters required significant refinement.

Neutron diffraction studies have been particularly valuable for determining precise hydrogen atom positions within the dihydrate structure. These investigations revealed that water molecules adopt specific orientations that optimize hydrogen bonding interactions while maintaining crystal symmetry requirements. The neutron diffraction data provided definitive evidence for hydrogen bonding geometries that had been inferred from indirect methods in earlier studies.

Synchrotron X-ray diffraction measurements have enabled high-resolution structural determination with unprecedented precision. These studies have resolved fine structural details including thermal ellipsoids for all atoms and accurate bond length determinations. The high-quality diffraction data have confirmed that earlier structural models significantly underestimated the complexity of the hydrogen bonding networks.

Advanced refinement techniques have incorporated anisotropic thermal parameters for all non-hydrogen atoms, providing detailed information about atomic motion within the crystal lattice. These studies have revealed that water molecules exhibit anisotropic thermal motion that reflects their participation in directional hydrogen bonding interactions. The refined structural models demonstrate excellent agreement between calculated and observed structure factors, confirming the accuracy of current structural descriptions.

Properties

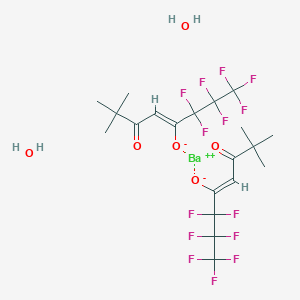

IUPAC Name |

barium(2+);(Z)-1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-6-oxooct-4-en-4-olate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H11F7O2.Ba.2H2O/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;;;/h2*4,19H,1-3H3;;2*1H2/q;;+2;;/p-2/b2*6-4-;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXXRHZJRSFCNQ-LINFXWKISA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)[O-].O.O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)/C=C(\[O-])/C(F)(F)C(F)(F)C(F)(F)F)(C)C.CC(C(=O)/C=C(\[O-])/C(F)(F)C(F)(F)C(F)(F)F)(C)C.O.O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BaF14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Barium fod, dihydrate can be synthesized through various methods. One common approach involves the reaction of barium chloride dihydrate with heptafluoro-2,2-dimethyl-3,5-octanedione in the presence of a suitable solvent. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the compound .

Chemical Reactions Analysis

Barium fod, dihydrate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of barium oxide and other by-products.

Reduction: Reduction reactions involving this compound can yield barium metal and other reduced species.

Substitution: In substitution reactions, the fluorinated ligands in this compound can be replaced with other functional groups, resulting in the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas or lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Barium fod, dihydrate has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of other barium-containing compounds and as a reagent in various chemical reactions.

Mechanism of Action

The mechanism of action of barium fod, dihydrate involves its interaction with specific molecular targets, such as ion channels. By blocking potassium channels, it affects the membrane potential and ion flow across cell membranes. This action can influence various physiological processes, including muscle contraction and nerve signal transmission .

Comparison with Similar Compounds

Barium Halide Dihydrates

Barium Chloride Dihydrate (BaCl₂·2H₂O)

- Chemical Properties : Barium chloride dihydrate (CAS 10326-27-9) has a molecular weight of 244.28 g/mol and decomposes at 962°C, releasing crystalline water . It is less soluble in water (357 g/L at 20°C) compared to its bromide counterpart .

- Applications : Primarily used in water treatment, laboratory reagents, and as a precursor for barium-based chemicals .

- Safety : The anhydrous form has an oral LD₅₀ of 118 mg/kg in rats, indicating high toxicity. Proper handling protocols are critical to prevent exposure to dust or solutions .

Barium Iodide Dihydrate (BaI₂·2H₂O)

- Physical Properties: This compound has a molecular weight of 427.166 g/mol and a melting point of 740°C . Its solubility data are less documented, but it is known to be water-soluble and used in crystal growth applications .

- Applications : Utilized in research for its high purity and role in synthesizing other iodides .

Table 1: Comparative Properties of Barium Halide Dihydrates

Comparison with Non-Barium Dihydrates

Dicalcium Phosphate Dihydrate (DCPD, CaHPO₄·2H₂O)

- Structure and Stability : DCPD has a layered structure stabilized by hydrogen bonds. It dehydrates at temperatures above 100°C, forming anhydrous CaHPO₄ .

- Applications : Widely used in pharmaceuticals (e.g., tablet excipients) and fertilizers, contrasting with barium halides’ industrial and research roles .

Iron(II) Oxalate Dihydrate (FeC₂O₄·2H₂O, FOD)

- Thermal Behavior : FOD exhibits lower thermal stability than barium dihydrates, decomposing at ~160°C to form anhydrous FeC₂O₄ .

- Functional Use : Applied in lithium-ion batteries and photocatalysis due to its redox activity, unlike barium halides’ electrolyte or reagent functions .

Table 2: Barium Bromide Dihydrate vs. Other Dihydrates

Research Findings and Contradictions

Biological Activity

Barium fod, dihydrate, is a compound that has garnered attention for its biological activity, particularly in the context of environmental health and potential therapeutic applications. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Barium Compounds

Barium (Ba) is an alkaline earth metal that occurs naturally in the environment. Its compounds, including barium sulfate and barium chloride, are commonly used in medical imaging and industrial applications. However, the biological implications of barium exposure, especially in its hydrated forms, warrant careful examination.

Mechanisms of Biological Activity

1. Cellular Interaction:

Research indicates that barium ions can influence cellular processes. For instance, studies have shown that barium promotes anchorage-independent growth and invasion in various cell types, including keratinocytes and fibroblasts. This effect is mediated through the activation of signaling pathways involving c-SRC kinase and other molecules such as FAK and ERK .

2. Toxicological Effects:

Barium exposure has been linked to neurotoxicity and reproductive toxicity in animal models. A study involving rats exposed to varying concentrations of barium chloride dihydrate revealed significant neurobehavioral changes and alterations in organ weights after prolonged exposure . The findings highlight the need for understanding the toxicological profiles of barium compounds.

Case Studies

Case Study 1: Environmental Exposure

A study conducted on communities near industrial sites revealed elevated levels of barium in drinking water. The research indicated a correlation between barium concentration and increased incidence of gastrointestinal issues among residents. This underscores the importance of monitoring barium levels in environmental health assessments.

Case Study 2: Medical Applications

In medical settings, barium sulfate is widely used for imaging studies such as barium swallows. These studies leverage the radiopaque properties of barium to enhance visualization of the gastrointestinal tract. While effective, there are concerns regarding potential complications from aspiration or extravasation during procedures .

Table 1: Summary of Biological Effects of Barium Compounds

Q & A

What experimental protocols are recommended for synthesizing barium chloride dihydrate with high purity?

Basic Research Question

To synthesize barium chloride dihydrate (BaCl₂·2H₂O), a recrystallization method is commonly employed. Dissolve anhydrous BaCl₂ in deionized water at 30–40°C, followed by vacuum filtration to remove insoluble impurities. Gradual cooling to 20°C promotes crystallization, and the product is washed with ice-cold ethanol to minimize hydrate decomposition. Purity is verified via X-ray diffraction (XRD) and inductively coupled plasma optical emission spectrometry (ICP-OES) to confirm stoichiometry . For reproducibility, document temperature gradients, solvent ratios, and drying conditions (e.g., desiccator vs. oven) .

How should researchers characterize the structural and compositional integrity of barium dihydrate salts?

Basic Research Question

Characterization requires a multi-technique approach:

- Thermogravimetric Analysis (TGA) : Quantify water content by measuring mass loss at 110–150°C, ensuring dehydration aligns with theoretical values (e.g., 15.3% mass loss for BaCl₂·2H₂O) .

- XRD : Compare experimental diffraction patterns with reference data (e.g., ICDD PDF-2 database) to confirm crystal structure.

- FTIR Spectroscopy : Identify O–H stretching (3400–3200 cm⁻¹) and bending (1650 cm⁻¹) modes to verify hydration .

Report deviations in purity using ICP-OES for trace metal analysis, referencing certified ACS-grade standards .

What safety protocols are essential for handling barium dihydrate compounds in laboratory settings?

Basic Research Question

Critical precautions include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical permeation resistance), safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for powder handling to avoid inhalation of toxic dust (OSHA PEL: 0.5 mg/m³ for soluble Ba compounds) .

- Emergency Measures : For accidental ingestion, administer 5% sodium sulfate solution to precipitate Ba²⁺ as insoluble BaSO₄, followed by gastric lavage . Document incidents using standardized SDS templates .

How can dispersion-corrected DFT methods improve modeling of noncovalent interactions in barium dihydrate crystals?

Advanced Research Question

Density Functional Theory with dispersion correction (DFT-D3) accounts for weak van der Waals forces critical in hydrated systems. For BaCl₂·2H₂O:

- Parameterization : Use atom-pairwise dispersion coefficients (C₆) derived from fractional coordination numbers to model Ba²⁺–H₂O and Cl⁻–H₂O interactions .

- Three-Body Terms : Include dipole-polarization effects to refine lattice energy calculations, reducing errors in interlayer binding predictions (e.g., graphene-like layered structures) .

Validate simulations against experimental enthalpy of hydration (±5 kJ/mol) and lattice constants (XRD) .

What methodological strategies resolve contradictions in reported solubility data for barium iodide dihydrate?

Advanced Research Question

Discrepancies in solubility (e.g., 35.8 g/100 mL vs. 33.1 g/100 mL at 20°C) arise from:

- Ionic Strength Effects : Use Davies or Pitzer equations to adjust activity coefficients in saturated solutions, accounting for common-ion interference .

- Temperature Control : Ensure equilibration times >24 hrs and ±0.1°C thermostatic stability during measurements .

Publish raw data with detailed metadata (e.g., solvent purity, agitation method) to enable cross-study comparisons .

How can aquatic toxicity assays assess the environmental impact of barium dihydrate compounds?

Advanced Research Question

Standardized assays include:

- Daphnia magna Acute Toxicity : 48-hr EC₅₀ values for BaCl₂·2H₂O (14.5 mg/L) classify it as hazardous (GHS Category 3). Use OECD Test Guideline 202 with controlled pH (7.0±0.2) to minimize Ba²⁺ speciation changes .

- Chronic Toxicity Modeling : Apply species sensitivity distributions (SSDs) to predict NOEC values for freshwater ecosystems, incorporating bioavailability adjustments for hardness >50 mg CaCO₃/L .

Report results alongside transport classifications (UN 1564, Packing Group II) for regulatory compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.